2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups, an acetohydrazide moiety, and a hydroxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under reflux conditions.
Preparation of Acetohydrazide: The next step involves the reaction of the pyrazole derivative with ethyl chloroacetate to form the corresponding ester, which is then converted to acetohydrazide by reaction with hydrazine hydrate.
Condensation Reaction: Finally, the acetohydrazide is condensed with 3-hydroxybenzaldehyde in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding hydrazine derivative.
Substitution: The pyrazole ring and the phenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be useful in drug development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It has been explored for its anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s hydrazone linkage and hydroxyphenyl group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine
- 2-buten-1-one, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-, (2E)-
Uniqueness
Compared to similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups. The presence of both the pyrazole ring and the hydroxyphenyl group provides a distinct set of chemical properties and biological activities. This makes it particularly valuable in applications where both hydrophobic and hydrophilic interactions are important.
Properties
Molecular Formula |
C14H16N4O2 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H16N4O2/c1-10-6-11(2)18(17-10)9-14(20)16-15-8-12-4-3-5-13(19)7-12/h3-8,19H,9H2,1-2H3,(H,16,20)/b15-8+ |
InChI Key |
FFUNKPLUGFFDKH-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=CC(=CC=C2)O)C |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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